Linalyl anthranilate

Catalog No.
S533190
CAS No.
7149-26-0
M.F
C17H23NO2
M. Wt
273.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Linalyl anthranilate

CAS Number

7149-26-0

Product Name

Linalyl anthranilate

IUPAC Name

3,7-dimethylocta-1,6-dien-3-yl 2-aminobenzoate

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

InChI

InChI=1S/C17H23NO2/c1-5-17(4,12-8-9-13(2)3)20-16(19)14-10-6-7-11-15(14)18/h5-7,9-11H,1,8,12,18H2,2-4H3

InChI Key

WHIJSULEEDNKPD-UHFFFAOYSA-N

SMILES

CC(=CCCC(C)(C=C)OC(=O)C1=CC=CC=C1N)C

Solubility

Insoluble (NTP, 1992)
Insoluble in water; Soluble in dimethyl sulphoxide
Soluble (in ethanol)

Synonyms

Linalyl anthranilate; NSC 72026; NSC-72026; NSC72026; Linalyl 2-aminobenzoate;

Canonical SMILES

CC(=CCCC(C)(C=C)OC(=O)C1=CC=CC=C1N)C

Description

The exact mass of the compound Linalyl anthranilate is 273.1729 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (ntp, 1992)insoluble in water; soluble in dimethyl sulphoxidesoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72026. It belongs to the ontological category of arene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Fragrance and Flavor Research

Due to its pleasant floral aroma with citrus and woody undertones, linalyl anthranilate finds use in the fragrance industry. Researchers might utilize it in studies to understand human olfactory perception and preferences for specific scents []. Additionally, linalyl anthranilate possesses some flavoring properties, and scientists might investigate its potential applications in flavor development for food and beverages.

Linalyl anthranilate is an aromatic monoterpenoid compound characterized by its pleasant floral aroma, reminiscent of gardenia, with citrus and woody undertones. It is a colorless to pale yellow liquid that exhibits both fragrance and flavoring properties. The molecular structure consists of a linalyl group, derived from linalool, and an anthranilate group, linked by an ester bond. Its chemical formula is C17H23NO2C_{17}H_{23}NO_2, and it has a molecular weight of approximately 273.37 g/mol . Linalyl anthranilate is found naturally in certain flowers but is also synthesized for various applications in the fragrance and food industries.

Typical of esters. It is sensitive to air and light, which can lead to degradation over time . Hydrolysis of the ester bond can occur under acidic or basic conditions, resulting in the formation of linalool and anthranilic acid. Additionally, it may participate in oxidation reactions, particularly when exposed to light, leading to the formation of various by-products .

Research indicates that linalyl anthranilate may possess biological activities, including potential antioxidant properties. It has been implicated in lipid peroxidation processes and fatty acid metabolism . Although specific pharmacological effects are not well-documented, its presence in aromatic compounds suggests possible roles in cell signaling and metabolic pathways.

Linalyl anthranilate can be synthesized through several methods:

  • Esterification: The most common method involves the reaction of linalool with anthranilic acid in the presence of an acid catalyst. This process typically requires heating to facilitate the reaction.
  • Direct Synthesis: Some synthetic routes may involve starting from simpler precursors or utilizing enzymatic catalysis to achieve higher specificity and yield .
  • Natural Extraction: Linalyl anthranilate can also be extracted from natural sources where it occurs in trace amounts, although this method is less common due to low yield.

Linalyl anthranilate has several applications:

  • Fragrance Industry: Its floral aroma makes it a popular ingredient in perfumes and scented products.
  • Flavoring Agent: It is used in food and beverages for its sweet orange-like flavor profile.
  • Research: The compound is studied for its potential effects on human olfactory perception and preferences for specific scents .

Linalyl anthranilate shares structural similarities with several compounds in the aromatic monoterpenoid category. Here are some notable comparisons:

Compound NameStructure TypeKey Features
LinaloolMonoterpeneFound in many essential oils; floral aroma
Anthranilic AcidAromatic aminePrecursor to linalyl anthranilate
Linalyl AcetateEsterSimilar aroma profile; used in fragrances
Benzyl AnthranilateAromatic esterExhibits similar fragrance properties
3,7-Dimethyl-1,6-octadien-3-olTerpeneUsed in flavoring; similar structural features

Linalyl anthranilate's unique combination of floral notes with citrus undertones differentiates it from these compounds, making it particularly valuable in both fragrance and flavor applications . Its synthesis from both natural and synthetic sources further highlights its versatility compared to other monoterpenoids.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Linalyl anthranilate is a yellow-orange liquid. Insoluble in water. (NTP, 1992)
Liquid
Pale straw-coloured oily liquid; Gardenia-like aroma

XLogP3

4.8

Exact Mass

273.1729

Density

d 1.06
1.052-1.058 (15.5°)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 271 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 233 of 271 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 271 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7149-26-0

Wikipedia

Linalyl anthranilate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

1,6-Octadien-3-ol, 3,7-dimethyl-, 3-(2-aminobenzoate): ACTIVE

Dates

Modify: 2023-08-15
1: Zhang WJ, Guo SS, You CX, Geng ZF, Liang JY, Deng ZW, Wang CF, Du SS, Wang YY. Chemical Composition of Essential Oils from Zanthoxylum bungeanum Maxim. and Their Bioactivities against Lasioderma serricorne. J Oleo Sci. 2016 Oct 1;65(10):871-879. Epub 2016 Sep 15. PubMed PMID: 27628733.
2: Adaszyńska M, Swarcewicz M, Dzięcioł M, Dobrowolska A. Comparison of chemical composition and antibacterial activity of lavender varieties from Poland. Nat Prod Res. 2013;27(16):1497-501. doi: 10.1080/14786419.2012.724408. Epub 2012 Sep 19. PubMed PMID: 22989360.
3: Clark L, Shah PS, Mason JR. Chemical repellency in birds: relationship between chemical structure and avoidance response. J Exp Zool. 1991 Dec;260(3):310-22. PubMed PMID: 1744613.
4: Navarrete A, Ávila-Rosas N, Majín-León M, Balderas-López JL, Alfaro-Romero A, Tavares-Carvalho JC. Mechanism of action of relaxant effect of Agastache mexicana ssp.mexicana essential oil in guinea-pig trachea smooth muscle. Pharm Biol. 2017 Dec;55(1):96-100. Epub 2016 Sep 22. PubMed PMID: 27927103.

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